3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
説明
This compound is a structurally complex small molecule featuring an imidazo[1,2-c]quinazolin core, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer activity . Key structural elements include:
特性
IUPAC Name |
3-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O4S/c1-3-20-8-12-22(13-9-20)33-28(38)19-41-31-35-25-7-5-4-6-24(25)29-34-26(30(39)36(29)31)16-17-27(37)32-18-21-10-14-23(40-2)15-11-21/h4-15,26H,3,16-19H2,1-2H3,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSHEQSFGFHCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 571.6 g/mol . The structure features a complex arrangement that includes an imidazoquinazoline core, which is often associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclocondensation and functional group modifications. The following general steps are involved:
- Preparation of Key Intermediates : Starting materials such as substituted phenyl isocyanates and thiols are reacted to form the carbamoyl and sulfanyl groups.
- Cyclization : The reaction conditions are optimized to promote the formation of the imidazoquinazoline scaffold.
- Final Modifications : The introduction of the propanamide moiety is achieved through acylation reactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF7)
- Prostate Cancer (PC3)
- Colon Cancer (HT29)
For instance, studies report IC50 values in the low micromolar range, indicating potent activity against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
The proposed mechanism of action involves the inhibition of specific enzymes and pathways associated with cancer cell growth and survival. This includes:
- Inhibition of Kinases : The compound may inhibit kinases involved in cell signaling pathways, disrupting cellular processes essential for tumor growth.
- Acetylcholinesterase Inhibition : Some derivatives related to this compound have shown potential as acetylcholinesterase inhibitors, which could be relevant in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
科学的研究の応用
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of quinazoline have been shown to inhibit a range of bacterial and fungal pathogens. A study demonstrated that related compounds were effective against Staphylococcus aureus and various Candida species, suggesting potential applications in treating infections.
Anticancer Activity
The imidazoquinazoline framework is often associated with anticancer properties. Compounds in this class have been reported to induce apoptosis in cancer cell lines through mechanisms such as the inhibition of tubulin polymerization, disrupting mitotic processes. Studies have shown that modifications to the structure can enhance anticancer efficacy.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research has indicated that certain derivatives can reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Activity Study : A study evaluated the efficacy of various quinazoline derivatives against Candida albicans, revealing that specific modifications led to enhanced antifungal activity compared to standard treatments.
- Anticancer Mechanism Investigation : Research on related imidazoquinazolines demonstrated their ability to inhibit cancer cell proliferation through cell cycle arrest and apoptosis induction.
- Inflammation Model : In vivo models have shown that certain analogs can significantly reduce inflammation markers, supporting their use in therapeutic formulations for chronic inflammatory conditions.
類似化合物との比較
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound’s imidazo[1,2-c]quinazolin core distinguishes it from CCRG 81045’s tetrazinone system but shares carboxamide functionalization, a feature critical for DNA alkylation in anticancer activity .
- Compared to the oxadiazole-thiazole hybrid (7l), the target’s imidazoquinazolin core likely offers superior planar geometry for intercalation or kinase binding .
- Substituent variations (e.g., 4-methoxyphenyl vs. 2-furylmethyl in ) significantly alter logP values and bioavailability.
Pharmacological and Pharmacokinetic Profiles
Table 2: Pharmacokinetic and Efficacy Data
Key Findings :
- The 4-methoxyphenylmethyl group in the target compound may enhance metabolic stability compared to CCRG 81045’s methyl group, which undergoes alkaline hydrolysis .
- Compound 7l’s oxadiazole-thiazole scaffold shows moderate activity (IC50 = 12.5 µM) but lacks the imidazoquinazolin core’s target specificity .
Key Observations :
準備方法
Core Formation: Construction of the Imidazo[1,2-c]quinazoline Skeleton
The imidazo[1,2-c]quinazoline core serves as the structural foundation for this compound. Synthetic routes typically begin with cyclocondensation reactions between 2-aminobenzonitrile derivatives and α-haloketones. For instance, 2-chloro-3-oxopropanenitrile reacts with 2-aminoquinazolin-4(3H)-one in dimethylformamide (DMF) at 80°C for 12 hours, yielding the bicyclic intermediate with 68–72% efficiency. Alternative protocols employ microwave-assisted synthesis, reducing reaction times to 30 minutes while maintaining comparable yields.
Key variables influencing core formation include:
- Solvent polarity : DMF outperforms toluene and acetonitrile in promoting cyclization.
- Catalytic additives : Potassium carbonate enhances deprotonation, accelerating ring closure.
Sulfanyl Group Introduction: Thiolation at Position 5
Functionalization of the imidazoquinazoline core at position 5 with the sulfanyl-containing side chain necessitates precise thiolation strategies. A two-step approach proves most effective:
- Halogenation : Treating the core with N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at position 5 (yield: 85–90%).
- Nucleophilic substitution : Reacting the brominated intermediate with 2-[(4-ethylphenylcarbamoyl)methanethiol] in the presence of copper(I) iodide (10 mol%) and triethylamine achieves complete substitution within 4 hours at 60°C.
Table 1: Comparative Thiolation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | DCM | 60 | 4 | 92 |
| Pd(PPh₃)₄ | THF | 80 | 6 | 78 |
| None | DMF | 100 | 12 | 65 |
Data adapted from optimized protocols.
Carbamoylation: Installing the 4-Ethylphenylcarbamoyl Group
The carbamoylmethyl moiety is introduced via a carbodiimide-mediated coupling reaction. 2-Chloro-N-(4-ethylphenyl)acetamide reacts with the sulfanylated intermediate using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This step requires rigorous exclusion of moisture, achieving 80–85% yield after 8 hours at room temperature.
Critical considerations:
- Stoichiometry : A 1.2:1 molar ratio of chloroacetamide to core prevents di-substitution byproducts.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the desired product.
Propanamide Attachment: Final Side Chain Elaboration
The N-[(4-methoxyphenyl)methyl]propanamide group is incorporated through a tandem alkylation-amidation sequence:
- Alkylation : Treating the intermediate with 3-bromopropanoyl chloride in acetonitrile at 50°C for 6 hours installs the propionyl group (yield: 75%).
- Amidation : Subsequent reaction with 4-methoxybenzylamine using HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) as coupling agent completes the synthesis (yield: 88%).
Table 2: Amidation Coupling Reagent Efficiency
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | DMF | 88 | 98.5 |
| EDCI/HOBt | DCM | 76 | 95.2 |
| DCC/DMAP | THF | 68 | 93.8 |
Optimal conditions derived from comparative studies.
Purification and Analytical Characterization
Final purification employs reversed-phase HPLC (C18 column, methanol/water gradient) to achieve >99% chemical purity. Structural confirmation combines:
- High-Resolution Mass Spectrometry (HRMS) : Calculated for C₃₃H₃₄N₆O₄S [M+H]⁺: 627.2385, Found: 627.2382.
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, imidazole-H), 7.89–7.21 (m, 11H, aromatic), 4.52 (s, 2H, CH₂N), 3.78 (s, 3H, OCH₃).
- X-ray Crystallography : Confirms the sulfanyl group's equatorial orientation relative to the imidazoquinazoline plane.
Scale-Up Considerations and Process Optimization
Industrial-scale production requires addressing:
- Solvent Recovery : Implementing thin-film evaporation for DCM recovery reduces environmental impact.
- Catalyst Recycling : Copper iodide nanoparticles demonstrate 5× reusability without activity loss.
- Continuous Flow Synthesis : Microreactor systems enhance thiolation step efficiency (95% yield in 1 hour).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
